Hémopressine (humaine, souris)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’hémopressine est un peptide bioactif dérivé de la chaîne alpha de l’hémoglobine. Elle a été initialement identifiée dans des extraits de cerveau de rat à l’aide d’une technique de capture enzymatique. L’hémopressine se lie aux récepteurs cannabinoïdes, agissant comme un agoniste inverse aux récepteurs CB1. Ce peptide a été trouvé dans des extraits de cerveau humain et de souris et a montré un potentiel dans diverses applications biologiques et médicales .

Applications De Recherche Scientifique

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Investigated for its role in modulating cannabinoid receptor activity and its effects on appetite and pain pathways.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans la gestion de la douleur, la régulation de l’appétit et l’hypotension.

Industrie : Utilisée dans le développement de médicaments et d’outils de recherche à base de peptides

Mécanisme D'action

L’hémopressine exerce ses effets en se liant aux récepteurs cannabinoïdes, en particulier aux récepteurs CB1, agissant comme un agoniste inverse. Cette liaison inhibe l’activité du récepteur, ce qui entraîne divers effets physiologiques tels que la réduction de l’apport alimentaire et l’activité antinociceptive. L’hémopressine interagit également avec d’autres cibles moléculaires et voies, notamment l’endopeptidase 24.15, la neurolysine et l’enzyme de conversion de l’angiotensine .

Analyse Biochimique

Biochemical Properties

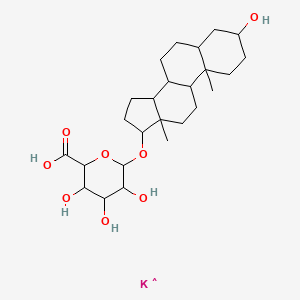

Hemopressin (human, mouse) interacts with several enzymes and proteins. It is a substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE . The interactions with these enzymes are crucial for its function and activity.

Cellular Effects

Hemopressin (human, mouse) has significant effects on various types of cells and cellular processes. It influences cell function by acting as a selective CB1 receptor inverse agonist . This action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Hemopressin (human, mouse) exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inverse agonist at CB1 receptors , which can lead to enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hemopressin (human, mouse) can change over time. It has been observed to have potent hypotensive effects in vivo

Dosage Effects in Animal Models

In animal models, the effects of Hemopressin (human, mouse) vary with different dosages. It has been shown to decrease night-time food intake in normal male rats and mice, as well as in obese ob/ob male mice, when administered centrally or systemically .

Metabolic Pathways

Hemopressin (human, mouse) is involved in several metabolic pathways. It interacts with enzymes such as endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’hémopressine peut être synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorenylméthyloxycarbonyl) pour la protection temporaire du groupe amino pendant la synthèse. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de l’hémopressine implique une SPPS à grande échelle, suivie d’une purification et d’une caractérisation à l’aide de techniques telles que la HPLC et la spectrométrie de masse. Le processus garantit une grande pureté et un rendement élevé du peptide, ce qui le rend adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : L’hémopressine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure et la fonction du peptide.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les ponts disulfures au sein du peptide.

Substitution : Les résidus d’acides aminés de l’hémopressine peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou d’autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou d’autres agents réducteurs.

Substitution : Dérivés d’acides aminés et réactifs de couplage utilisés dans la SPPS.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent des peptides d’hémopressine modifiés avec des activités biologiques modifiées .

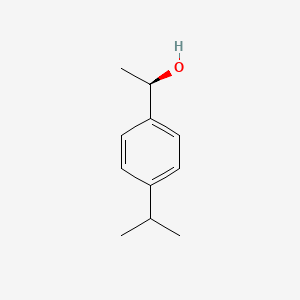

Comparaison Avec Des Composés Similaires

L’hémopressine est unique par rapport aux autres peptides en raison de sa séquence spécifique et de sa capacité à agir comme un agoniste inverse aux récepteurs CB1. Des composés similaires comprennent :

RVD-Hémopressine Alpha : Une forme plus longue de l’hémopressine avec des acides aminés supplémentaires à la N-terminal, également en se liant aux récepteurs CB1.

VD-Hémopressine Beta : Un peptide apparenté de la bêta-hémoglobine, agissant comme un agoniste aux récepteurs CB1

Ces peptides présentent des similitudes structurales avec l’hémopressine mais diffèrent par leurs propriétés de liaison aux récepteurs et leurs effets physiologiques.

Propriétés

IUPAC Name |

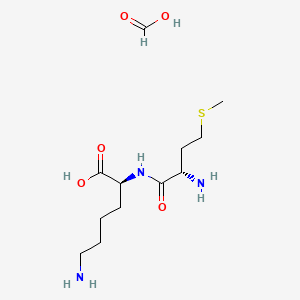

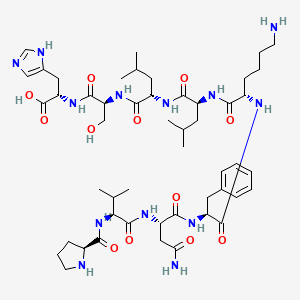

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H79N13O12/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75)/t32-,33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQOFXDPAGOQL-TZFLQVIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H79N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)